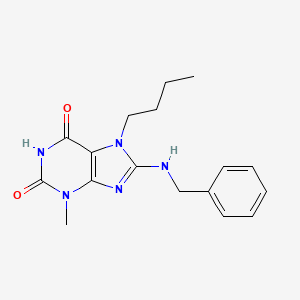

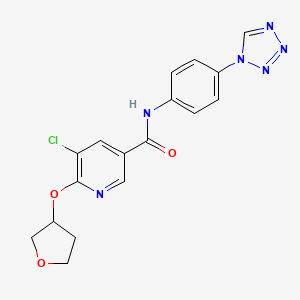

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a series of new benzenesulfonamide derivatives, including the compound of interest, involves a multi-step process starting from substituted benzaldehydes. These key intermediates are prepared with various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties. The process includes the formation of 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, followed by a reaction with 4-hydrazinobenzenesulfonamide to yield the final sulfonamide compounds. This synthetic route allows for the introduction of diverse functional groups, which can significantly affect the biological activity of the resulting compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can vary significantly, as evidenced by the crystallographic study of two related compounds. The study reveals substantial conformational differences between the molecules in the solid state, which are not driven by steric effects within the molecular arrangements. These differences in conformation could potentially influence the biological activity of the compounds in solution, as the steric constraints observed in the solid state may not be present in aqueous media .

Chemical Reactions Analysis

The benzenesulfonamide derivatives synthesized in the study are designed to interact with biological targets such as carbonic anhydrase (CA). The presence of various substituents on the phenyl ring can modulate the compounds' reactivity and binding affinity to the enzyme. The chemical structure of these compounds allows them to act as potential inhibitors of human cytosolic isoforms hCA I and II, which play a role in various physiological processes. The reactivity of these compounds towards CA and their potential cytotoxic effects on tumor cells are crucial for their consideration as anti-tumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzenesulfonamide derivatives are influenced by their molecular structure and the nature of the substituents on the aromatic rings. The compounds' solubility, stability, and conformation in solution can affect their biological activity. For instance, the cytotoxic activities of the 3,4,5-trimethoxy and 4-hydroxy derivatives suggest that the electronic and steric properties of these groups are favorable for anti-tumor activity. Additionally, the ability of these compounds to inhibit carbonic anhydrase suggests that they have the appropriate physical and chemical characteristics to interact with the enzyme's active site .

Aplicaciones Científicas De Investigación

Anticancer Potential

Research has demonstrated the synthesis and molecular docking studies of sulfonamide derivatives to evaluate their potential as anticancer agents. For instance, pyrazoline sulfonamide compounds have been synthesized and investigated for their potential anti-breast cancer activities through molecular docking and dynamic studies. These studies suggest that such compounds could be developed into effective anti-breast cancer agents due to their favorable binding energies and spatial arrangements similar to known anticancer drugs like Doxorubicin (Putri et al., 2021).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been explored for their role as enzyme inhibitors, with specific attention to carbonic anhydrase (CA) inhibitors. This enzyme plays a significant role in various physiological processes, and its inhibition has implications in treating conditions like glaucoma, edema, and certain neurological disorders. A study synthesized new sulfonamide derivatives and tested them for cytotoxicity and tumor specificity, revealing that some compounds strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential in anti-tumor activity studies (Gul et al., 2016).

Fluorescent Probing for Biological Thiols

The development of fluorescent probes based on sulfonamide derivatives for detecting biological thiols like glutathione in aqueous media has been reported. Such probes offer high sensitivity and selectivity, enabling the study of glutathione levels in living cells and serum, which is crucial for understanding oxidative stress and its related diseases (Wang et al., 2013).

Anti-inflammatory and Analgesic Activities

The synthesis of sulfonamide derivatives has also been linked to potential anti-inflammatory and analgesic activities. Some compounds have demonstrated significant anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders in animal models, comparable to known drugs like Celecoxib. This highlights their potential as novel therapeutic agents for treating inflammation and pain (Lobo et al., 2015).

Antimicrobial Activity

Sulfonamide derivatives have shown promising antimicrobial activities, with some compounds exhibiting high effectiveness against various bacterial and fungal strains. This antimicrobial property makes them candidates for developing new antibiotics to combat resistant microbial infections (Kumar et al., 2012).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-28-17-7-9-18(10-8-17)30(26,27)22-20-13-19(15-5-3-2-4-6-15)21-23(20)16-11-12-29(24,25)14-16/h2-10,13,16,22H,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAKRFDFIUBZFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)

![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)

![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)